molecular formula C15H10BrF2N B7977695 4-Bromo-1-(2,4-difluorobenzyl)-1H-indole

4-Bromo-1-(2,4-difluorobenzyl)-1H-indole

Cat. No.: B7977695
M. Wt: 322.15 g/mol
InChI Key: MSXKEVQMDHLYQW-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,4-difluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 4-position and a 2,4-difluorobenzyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,4-difluorobenzyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoindole and 2,4-difluorobenzyl chloride.

    N-Alkylation Reaction: The key step in the synthesis is the N-alkylation of 4-bromoindole with 2,4-difluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,4-difluorobenzyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted indoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include indole-2,3-diones.

    Reduction Reactions: Products include indolines.

    Coupling Reactions: Products include biaryl or diaryl compounds.

Scientific Research Applications

4-Bromo-1-(2,4-difluorobenzyl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,4-difluorobenzyl)-1H-indole depends on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The presence of the bromine and difluorobenzyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the 2,4-difluorobenzyl group, which may result in different biological activities.

    1-(2,4-Difluorobenzyl)-1H-indole: Lacks the bromine atom at the 4-position, which can affect its reactivity and biological properties.

    4-Chloro-1-(2,4-difluorobenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.

Uniqueness

4-Bromo-1-(2,4-difluorobenzyl)-1H-indole is unique due to the presence of both the bromine atom and the 2,4-difluorobenzyl group. This combination of substituents can result in distinct chemical reactivity and biological activity compared to other similar compounds. The difluorobenzyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can serve as a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

4-bromo-1-[(2,4-difluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N/c16-13-2-1-3-15-12(13)6-7-19(15)9-10-4-5-11(17)8-14(10)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXKEVQMDHLYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC3=C(C=C(C=C3)F)F)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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